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Compound of Interest

Compound Name: 2-Bromoethanol

Cat. No.: B7768913

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromoethanol (C2HsBrO), a key intermediate in organic synthesis and pharmaceutical
development. The following sections detail its Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectral properties, offering insights into its molecular structure and chemical
environment. This document is intended to serve as a valuable resource for researchers and
professionals requiring detailed analytical data and experimental context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the structure of a molecule by observing the magnetic properties of its atomic nuclei. For 2-
Bromoethanol, both *H and 13C NMR spectra are crucial for structural elucidation.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Bromoethanol provides information about the number of different
types of protons, their chemical environment, and their proximity to one another.

Table 1: *H NMR Spectral Data for 2-Bromoethanol
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.8 Triplet 2H -CH2-OH

~3.5 Triplet 2H -CH2-Br

~2.5 Singlet (broad) 1H -OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent,

concentration, and temperature.

13C NMR Spectroscopy

The 3C NMR spectrum reveals the number of different carbon environments in the molecule.

Table 2: 13C NMR Spectral Data for 2-Bromoethanol

Chemical Shift (ppm) Assignment
~63 -CH2-OH
~35 -CHz-Br

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: IR Spectral Data for 2-Bromoethanol
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Wavenumber (cm~?) Intensity Assignment

3600-3200 Strong, Broad O-H Stretch (Alcohol)
3000-2850 Medium C-H Stretch (Alkane)
1450-1375 Medium C-H Bend (Alkane)

1050 Strong C-0O Stretch (Primary Alcohol)
650 Strong C-Br Stretch (Alkyl Halide)

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical
techniques. While specific instrument parameters may vary, the following provides a general
overview of the methodologies employed.

NMR Spectroscopy Protocol

Sample Preparation: A solution of 2-Bromoethanol is prepared by dissolving a small amount of
the compound in a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de
(DMSO-ds). A common concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent.

Data Acquisition:

e 1H NMR: The spectrum is typically acquired on a 300 or 500 MHz NMR spectrometer.[1][2]
Standard acquisition parameters include a sufficient number of scans to obtain a good
signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for
proton signals.

e 13C NMR: The spectrum is acquired on the same instrument, often using a broadband
decoupling sequence to simplify the spectrum by removing proton-carbon coupling. A larger
number of scans is usually required for 3C NMR due to the lower natural abundance of the
13C isotope.

IR Spectroscopy Protocol
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Sample Preparation: For a liquid sample like 2-Bromoethanol, the IR spectrum can be
obtained using the neat liquid. This is often done by placing a drop of the liquid between two
salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.[1] A background spectrum of the empty sample holder is first recorded and then
automatically subtracted from the sample spectrum. The data is typically collected over the
range of 4000-400 cm™1.

Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of 2-
Bromoethanol and its characteristic spectroscopic signals.

Spectroscopic Data

1H NMR ~3.8 ppm (t, 2H, -CH20H) ~3.5 ppm (t, 2H, -CH2Br) | ~2.5 ppm (br s, 1H, -OH)
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— | Carbon Environments
| _ Functional Groups
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Click to download full resolution via product page

Structure-Spectra Correlation for 2-Bromoethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Characterization of 2-Bromoethanol: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7768913#spectroscopic-data-for-2-bromoethanol-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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